5-(5-Bromo-3-pyridyl)-1H-tetrazole
CAS No.: 211943-13-4
Cat. No.: VC2028345
Molecular Formula: C6H4BrN5
Molecular Weight: 226.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 211943-13-4 |
---|---|
Molecular Formula | C6H4BrN5 |
Molecular Weight | 226.03 g/mol |
IUPAC Name | 3-bromo-5-(2H-tetrazol-5-yl)pyridine |
Standard InChI | InChI=1S/C6H4BrN5/c7-5-1-4(2-8-3-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) |
Standard InChI Key | XJGDASCALCDOQH-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=C1Br)C2=NNN=N2 |
Canonical SMILES | C1=C(C=NC=C1Br)C2=NNN=N2 |
Introduction
Chemical Identity and Structural Characteristics
5-(5-Bromo-3-pyridyl)-1H-tetrazole, also known by its IUPAC name 3-bromo-5-(2H-tetrazol-5-yl)pyridine, belongs to the class of tetrazoles, which are five-membered heterocyclic rings containing four nitrogen atoms. The compound features a bromo-substituted pyridyl group linked to the tetrazole moiety, creating a unique chemical structure with potential for various interactions and applications. The tetrazole group is known for its ability to act as a bioisostere for carboxylic acid groups in medicinal chemistry, which contributes to its pharmaceutical relevance.
Basic Chemical Information
The following table provides essential chemical identification information for 5-(5-Bromo-3-pyridyl)-1H-tetrazole:
Parameter | Value |
---|---|
CAS Number | 211943-13-4 |
Molecular Formula | C6H4BrN5 |
Molecular Weight | 226.03 g/mol |
IUPAC Name | 3-bromo-5-(2H-tetrazol-5-yl)pyridine |
Standard InChI | InChI=1S/C6H4BrN5/c7-5-1-4(2-8-3-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) |
Standard InChIKey | XJGDASCALCDOQH-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=C1Br)C1=NNN=N1 |
Physical and Chemical Properties
5-(5-Bromo-3-pyridyl)-1H-tetrazole exhibits specific physical and chemical properties that are important for its handling, storage, and application in research and development contexts.
Physical Properties
The compound appears as a white solid with a high melting point. The detailed physical properties are summarized in the following table:
Chemical Properties
The chemical properties of 5-(5-Bromo-3-pyridyl)-1H-tetrazole are largely influenced by the tetrazole ring, which contributes to its acidic nature, and the bromo-substituted pyridyl group, which affects its reactivity and potential for further chemical modifications. The tetrazole ring contains numerous nitrogen atoms that can participate in hydrogen bonding and coordination with metals, making this compound valuable in various applications.
Synthesis Methods
Several methods have been reported for the synthesis of tetrazoles, including 5-(5-Bromo-3-pyridyl)-1H-tetrazole. These methods typically involve the reaction of azides with appropriate nitrile precursors.
Conventional Synthesis
The conventional synthesis of 5-(5-Bromo-3-pyridyl)-1H-tetrazole typically involves the reaction of the corresponding nitrile with sodium azide, often in the presence of a catalyst or promoter such as ammonium chloride. This [3+2] cycloaddition reaction leads to the formation of the tetrazole ring .
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed for the preparation of 5-substituted 1H-tetrazoles, which can be applied to the synthesis of 5-(5-Bromo-3-pyridyl)-1H-tetrazole. This approach offers advantages such as shortened reaction times and improved yields compared to conventional heating methods . For example, a reaction that might take several hours under conventional heating can be completed in minutes using microwave irradiation.
Catalyzed Reactions
Various catalysts have been reported to facilitate the synthesis of 5-substituted 1H-tetrazoles. These include:
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Bismuth chloride as a catalyst for the reaction of nitriles with sodium azide, yielding up to 99% of products .
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Nano-TiCl4.SiO2 as an efficient catalyst for the preparation of 5-substituted 1H-tetrazole derivatives, offering advantages such as short reaction times, high yields, and environmentally friendly conditions .
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Metal nanoparticles like Pd/Co nanoparticles decorated multi-walled carbon nanotubes, which enable reactions to be completed in very short times (approximately 10 minutes) with excellent yields (90-99%) .
A specific example of synthesis for a related compound, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, involved reacting 5-Bromo-2-(2H-tetrazol-5-yl)pyridine with sodium azide and ammonium chloride in DMF at 120°C for 1 hour . Similar methods could be applied to the synthesis of 5-(5-Bromo-3-pyridyl)-1H-tetrazole.
Applications and Uses
5-(5-Bromo-3-pyridyl)-1H-tetrazole has various applications in scientific research and pharmaceutical development, primarily due to its heterocyclic structure and potential biological activities.
Research Applications
In research settings, 5-(5-Bromo-3-pyridyl)-1H-tetrazole serves as an important tool for medicinal chemistry and organic synthesis. Its potential for functionalization makes it a valuable building block for the creation of more complex molecules. The compound's tetrazole ring is particularly valuable in research due to its ability to mimic carboxylic acid groups while offering improved pharmacokinetic properties .
Pharmaceutical Applications
5-(5-Bromo-3-pyridyl)-1H-tetrazole and related tetrazole derivatives have potential pharmaceutical applications due to their biological activities. These compounds have demonstrated:
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Antimicrobial and antifungal properties, as observed in related tetrazole derivatives .
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Potential use as pharmaceutical intermediates in the synthesis of biologically active compounds .
Specifically, 5-(3-Pyridyl)-1H-tetrazole, a related compound without the bromine substituent, has been used as a pharmaceutical intermediate. It acts as a reactant with 1-(4-bromo-phenyl)-3-piperidino-propan-1-one hydrochloride to obtain 1-(4-bromo-phenyl)-3-(5-pyridin-3-yl-tetrazol-2-yl)-propan-1-one, with a yield of 31% when reacted in dimethylformamide at 150°C for 8 hours . Similar applications might be possible for 5-(5-Bromo-3-pyridyl)-1H-tetrazole.
Protective Measures
When handling 5-(5-Bromo-3-pyridyl)-1H-tetrazole, appropriate protective equipment and safety measures should be employed:
Structural Analysis and Characterization
Structural characterization of 5-(5-Bromo-3-pyridyl)-1H-tetrazole involves various spectroscopic and analytical techniques.
Related Compounds
Several compounds structurally related to 5-(5-Bromo-3-pyridyl)-1H-tetrazole have been studied and may provide additional context for understanding its properties and applications.
Non-Brominated Analog
5-(3-Pyridyl)-1H-tetrazole (CAS: 3250-74-6) is the non-brominated analog of the title compound. It has a molecular formula of C6H5N5 and a molecular weight of 147.141 g/mol. This compound is also used as a pharmaceutical intermediate and shares many properties with 5-(5-Bromo-3-pyridyl)-1H-tetrazole .
Other Tetrazole Derivatives
Various 5-substituted 1H-tetrazoles have been synthesized and studied for their properties and applications. These include:
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5-p-Tolyl-1H-tetrazole
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5-(4-Methoxyphenyl)-1H-Tetrazole
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5-(4-Bromophenyl)-1H-Tetrazole
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5-(2-Nitrophenyl)-1H-tetrazole
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5-(4-Nitrophenyl)-1H-tetrazole
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5-(4-Chlorophenyl)-1H-Tetrazole
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5-(4-Hydroxyphenyl)-1H-tetrazole
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5-(Naphthalen-1-yl)-1H-tetrazole
These related compounds provide a broader context for understanding the chemical behavior and potential applications of 5-(5-Bromo-3-pyridyl)-1H-tetrazole.
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